

The UAMC1110 Pharmacophore: A Technical Guide to Targeting Fibroblast Activation Protein

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Compound of Interest

Compound Name: NH₂-UAMC1110 TFA

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This technical guide provides an in-depth exploration of the UAMC1110 pharmacophore, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease that is overexpressed in the tumor microenvironment and is implicated in various aspects of cancer progression, including tissue remodeling, angiogenesis, and immune suppression. UAMC1110 and its derivatives represent a promising class of molecules for both therapeutic and diagnostic applications targeting FAP.

The UAMC1110 Pharmacophore: Core Structural Features

UAMC1110 is a small molecule inhibitor characterized by a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold.^{[1][2]} Its high affinity and selectivity for FAP are attributed to the specific arrangement of its key chemical moieties, which constitute its pharmacophore.

Key Pharmacophoric Features:

- **P1 Moiety: (S)-pyrrolidine-2-carbonitrile:** This "warhead" is crucial for the inhibitory activity. The nitrile group forms a covalent adduct with the catalytic serine (Ser624) in the active site of FAP, leading to potent and sustained inhibition. The (S)-stereochemistry of the pyrrolidine ring is essential for optimal binding.

- **P2 Moiety: Glycine Linker:** The glycine residue acts as a linker, connecting the P1 and P3 moieties and providing the correct spatial orientation for optimal interaction with the enzyme's active site. Studies have shown that replacing glycine with other amino acids generally leads to a significant decrease in potency.^[3]
- **P3 Moiety: 4-Quinolinoyl Group:** This large, aromatic group occupies the S3 subsite of the FAP active site and is a critical determinant of both potency and selectivity.^[1] The nitrogen atom at the 4-position of the quinoline ring is crucial for high affinity.^[4] Modifications at other positions of the quinoline ring can be tolerated, allowing for the attachment of imaging agents or therapeutic payloads without a significant loss of affinity.

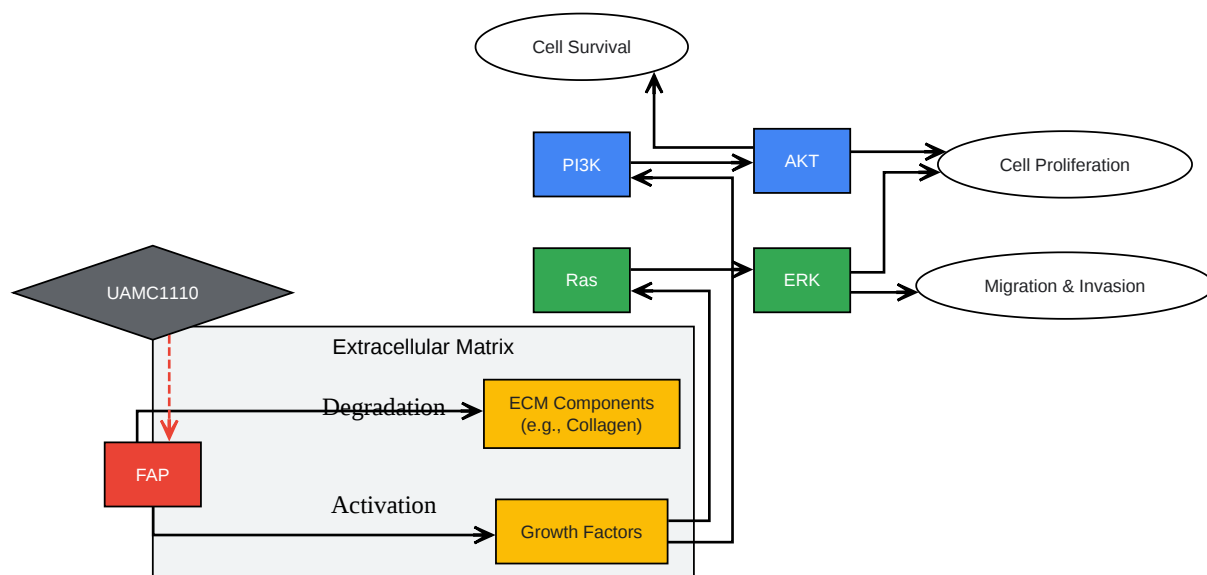
Quantitative Inhibitory Activity of UAMC1110 and Derivatives

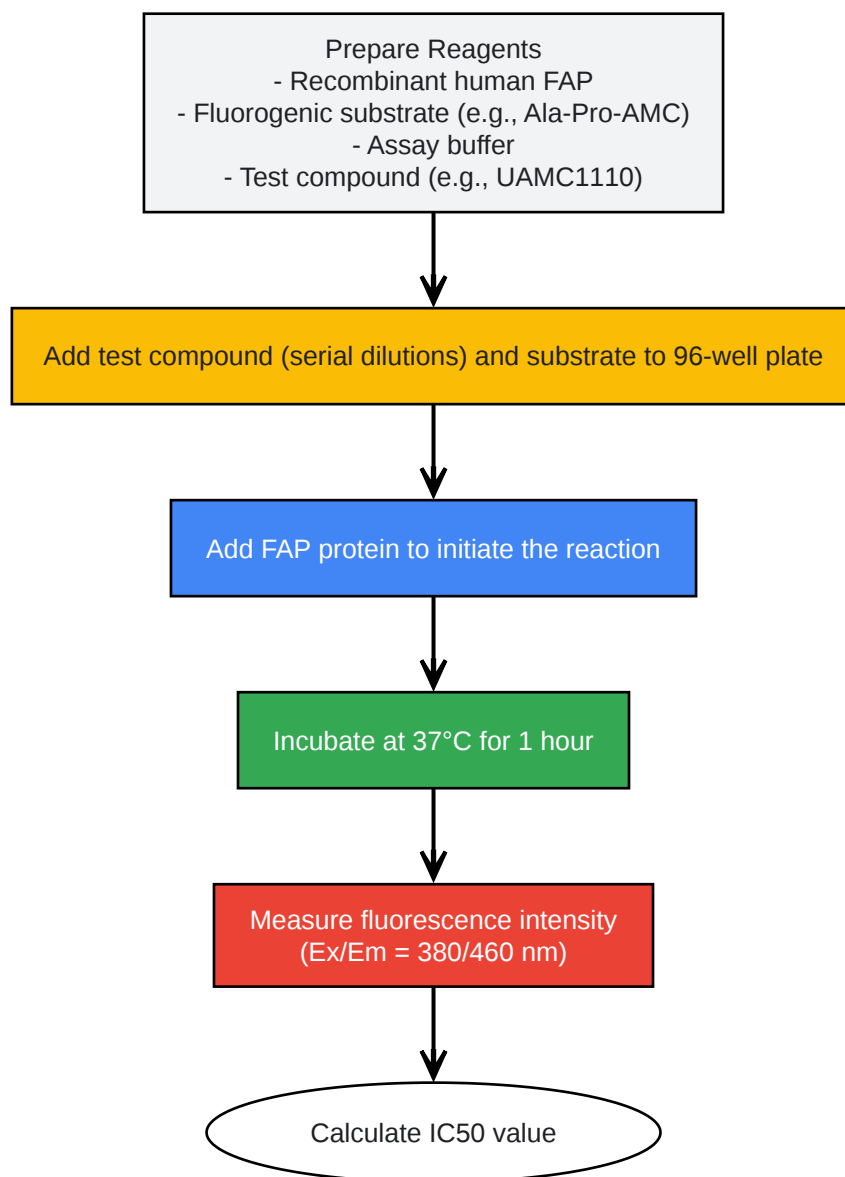
UAMC1110 exhibits low nanomolar potency against FAP and remarkable selectivity over other related serine proteases, such as prolyl oligopeptidase (PREP) and dipeptidyl peptidases (DPPs). This high selectivity is a key advantage, as these related enzymes are ubiquitously expressed in normal tissues.

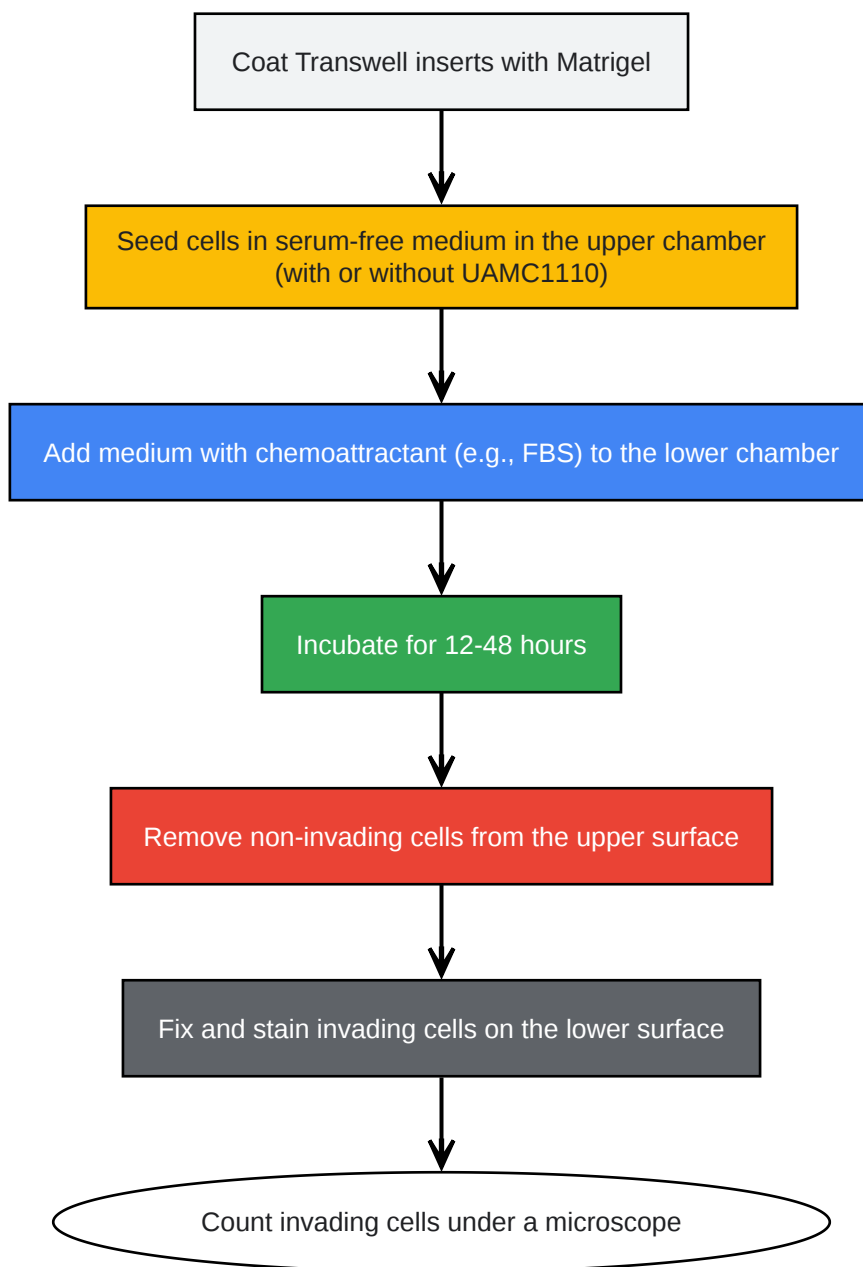
Compound	Target	IC50 (nM)	Reference
UAMC1110	FAP	3.2	[5]
PREP	1800	[5]	
UAMC1110 Analog (Compound 7)	FAP	0.43	[6]
DPP4	>10000	[6]	
DPP8	3800	[6]	
DPP9	1600	[6]	
PREP	>10000	[6]	[7]
[¹⁸ F]1a (Fluorinated UAMC1110 derivative)	FAP	6.11	
[¹⁸ F]1b (Fluorinated UAMC1110 derivative)	FAP	15.1	
[¹⁸ F]1c (Fluorinated UAMC1110 derivative)	FAP	92.1	

FAP-Mediated Signaling and the Impact of UAMC1110 Inhibition

FAP's proteolytic activity on the cell surface and in the extracellular matrix influences several downstream signaling pathways that are critical for tumor progression. By inhibiting FAP's enzymatic function, UAMC1110 can modulate these pathways, thereby affecting cell behavior.







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